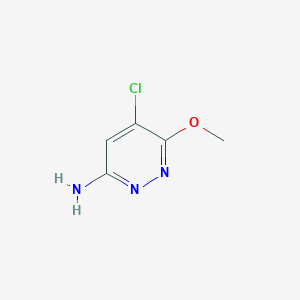

2-chloro-5-nitropyridin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-chloro-5-nitropyridin-3-ol” is a chemical compound with the molecular formula C5H3ClN2O3 . It has a molecular weight of 174.54 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of “2-chloro-5-nitropyridin-3-ol” involves several steps. The process starts with the synthesis of 2-amino-5-nitropyridine, followed by the synthesis of 2-hydroxy-5-nitropyridine, and finally, the synthesis of the 2-chloro-5-nitropyridine . The method produces few byproducts, and the reaction conditions are mild .Molecular Structure Analysis

The InChI code for “2-chloro-5-nitropyridin-3-ol” is 1S/C5H3ClN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis

“2-chloro-5-nitropyridin-3-ol” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .科学的研究の応用

Organic Synthesis

2-chloro-5-nitropyridin-3-ol: serves as a versatile intermediate in organic synthesis. Its chloro and nitro groups are reactive sites that can undergo various substitution reactions, enabling the synthesis of a wide range of complex organic molecules. For instance, it can be used to synthesize imidazo[4,5-c]pyridines , which are important heterocyclic compounds in medicinal chemistry .

Pharmaceutical Research

In pharmaceutical research, 2-chloro-5-nitropyridin-3-ol is valuable for constructing pharmacophores. The nitropyridine moiety is a common structural component in drugs that target central nervous system disorders and cancers. Its modification through substitution reactions can lead to the development of new therapeutic agents .

Agrochemicals

The compound’s reactivity also makes it a candidate for developing agrochemicals. By functionalizing 2-chloro-5-nitropyridin-3-ol , researchers can create novel pesticides and herbicides with specific action mechanisms, potentially improving the safety and efficacy of crop protection agents.

Dyestuff Chemistry

In the field of dyestuffs, 2-chloro-5-nitropyridin-3-ol can be used to synthesize pigments and dyes. The nitro group, in particular, is known to impart vivid colors when incorporated into dye structures, which can be applied in textile and ink industries.

Material Science

This compound is also explored in material science for the synthesis of organic electronic materials. Its molecular structure allows for the creation of conductive polymers or small molecules that can be used in organic light-emitting diodes (OLEDs) or photovoltaic cells.

Analytical Chemistry

Lastly, 2-chloro-5-nitropyridin-3-ol can be utilized in analytical chemistry as a reagent or a standard for calibrating instruments. Its well-defined structure and properties make it suitable for use in spectroscopy and chromatography to identify or quantify other substances.

Safety and Hazards

作用機序

Target of Action

Nitropyridines, a class of compounds to which 2-chloro-5-nitropyridin-3-ol belongs, are known to interact with various biological targets due to their high reactivity .

Mode of Action

Nitropyridines, in general, are known to undergo various chemical reactions, including electrophilic aromatic substitution . .

Biochemical Pathways

Nitropyridines can participate in various chemical reactions, potentially affecting multiple biochemical pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-5-nitropyridin-3-ol . For instance, the compound’s solubility can affect its bioavailability and distribution . Additionally, the compound’s stability may be influenced by factors such as temperature and pH .

特性

| { "Design of the Synthesis Pathway": "The synthesis of 2-chloro-5-nitropyridin-3-ol can be achieved through a two-step process involving the nitration of 2-chloro-5-hydroxypyridine followed by reduction of the nitro group.", "Starting Materials": [ "2-chloro-5-hydroxypyridine", "Nitric acid", "Sulfuric acid", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Nitration of 2-chloro-5-hydroxypyridine", "In a round-bottom flask, add 2-chloro-5-hydroxypyridine (1.0 g, 7.2 mmol) to a mixture of nitric acid (1.5 mL, 18 mmol) and sulfuric acid (1.5 mL).", "Stir the mixture at room temperature for 2 hours.", "Pour the reaction mixture into ice-cold water (50 mL) and neutralize with sodium hydroxide solution (10%).", "Extract the product with ethyl acetate (3 x 20 mL) and dry over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain 2-chloro-5-nitropyridin-3-ol as a yellow solid (yield: 80%).", "Step 2: Reduction of nitro group", "In a hydrogenation flask, add 2-chloro-5-nitropyridin-3-ol (1.0 g, 5.5 mmol) and palladium on carbon (10%, 0.1 g).", "Add ethanol (20 mL) and hydrogen gas (1 atm) and stir the mixture at room temperature for 2 hours.", "Filter the mixture through a celite pad and concentrate the filtrate under reduced pressure.", "Recrystallize the product from ethanol to obtain 2-chloro-5-nitropyridin-3-ol as a yellow solid (yield: 70%)." ] } | |

CAS番号 |

1395037-06-5 |

製品名 |

2-chloro-5-nitropyridin-3-ol |

分子式 |

C5H3ClN2O3 |

分子量 |

174.5 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。